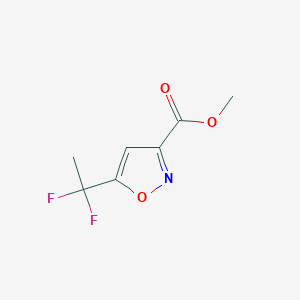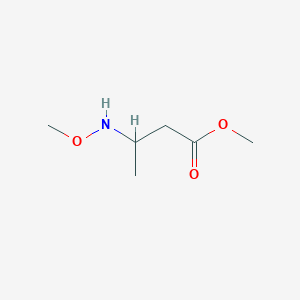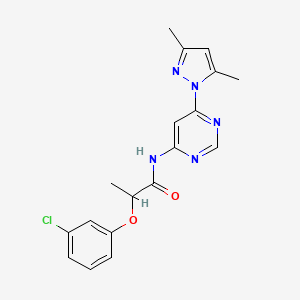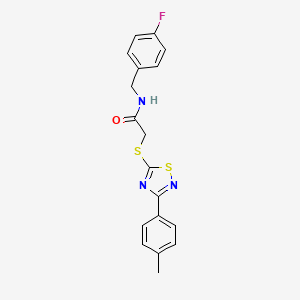
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate, also known as DFE-MOC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the oxazole family and has a molecular formula of C7H7F2NO3. DFE-MOC is a colorless liquid that is soluble in organic solvents and has a boiling point of 199-201°C.
作用机制
The exact mechanism of action of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has also been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects:
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human cytomegalovirus. In addition, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been found to reduce inflammation in animal models of autoimmune diseases.
实验室实验的优点和局限性
One advantage of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is its relatively simple synthesis method, which makes it readily available for laboratory studies. Additionally, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been shown to have low toxicity in animal studies, indicating that it may have potential for use in humans. However, one limitation of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research on Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate. One area of interest is its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate and its effects on various signaling pathways. Finally, there is potential for the development of new derivatives of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate with improved solubility and bioavailability.
合成方法
The synthesis of Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate involves the reaction of 5-hydroxy-1,2-oxazole-3-carboxylic acid with 1,1-difluoroethanol and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an esterification process and yields Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate as the final product. This synthesis method is relatively simple and can be carried out in a laboratory setting.
科学研究应用
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor and antiviral properties, making it a promising candidate for cancer and viral disease research. Additionally, Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate has been found to exhibit anti-inflammatory and immunomodulatory effects, which could have implications for the treatment of autoimmune diseases.
属性
IUPAC Name |
methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO3/c1-7(8,9)5-3-4(10-13-5)6(11)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURDWOBJERAACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C(=O)OC)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2634198.png)
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2634203.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)
![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)
![1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone](/img/structure/B2634212.png)

![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)

![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
